molecular formula C8H12N2O4 B6339878 2-(1H-Pyrrol-2-yl)-ethylamine oxalate CAS No. 1956317-97-7

2-(1H-Pyrrol-2-yl)-ethylamine oxalate

Cat. No. B6339878
CAS RN: 1956317-97-7
M. Wt: 200.19 g/mol
InChI Key: CBXKWYQXXJQAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrrol-2-yl)-ethylamine oxalate, also known as 2-PEA oxalate, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research. This compound has been used in laboratory experiments as a reagent, catalyst, and inhibitor, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has been used in a variety of scientific research applications, including as a reagent, catalyst, and inhibitor. As a reagent, it has been used in the synthesis of a variety of compounds, and as a catalyst, it has been used in the synthesis of pharmaceuticals. As an inhibitor, it has been used to study the effects of various compounds on enzyme activity. In addition, this compound oxalate has been used in studies of cell signaling and gene expression.

Advantages and Limitations for Lab Experiments

2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without degradation. In addition, it is relatively non-toxic and has been shown to have minimal side effects in laboratory animals. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate. One area of research that could be explored is the potential applications of this compound oxalate in the treatment of metabolic disorders. Additionally, further research could be conducted to explore the potential applications of this compound oxalate in the treatment of inflammation and oxidative stress. Additionally, further research could be conducted to explore the potential applications of this compound oxalate in gene therapy and cell signaling. Finally, further research could be conducted to explore the potential toxicity of this compound oxalate in humans.

Synthesis Methods

2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate can be synthesized from 2-pyrrolidin-2-yl-ethylamine and oxalic acid. The synthesis process begins with the reaction of 2-pyrrolidin-2-yl-ethylamine with oxalic acid in an aqueous solution. This reaction results in the formation of 2-pyrrolidin-2-yl-ethylamine oxalate, which is then isolated and purified by recrystallization. This method of synthesis is relatively simple and can be easily scaled up to produce larger quantities of the compound.

properties

IUPAC Name

oxalic acid;2-(1H-pyrrol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXKWYQXXJQAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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